molecular formula C9H10N2OS B13517153 6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one

6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one

Katalognummer: B13517153
Molekulargewicht: 194.26 g/mol
InChI-Schlüssel: AIWZGYZHONUKKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one (CAS 2624141-15-5) is a chemical compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . It belongs to the class of 3,4-dihydropyrimidin-2(1H)-(thio)ones (DHPMs), which are recognized in medicinal chemistry as "privileged structures" . This means the dihydropyrimidinone scaffold is known to interact with multiple biological targets, leading to a wide spectrum of potential therapeutic activities. Researchers are exploring derivatives of this core structure for various biological applications, including anti-inflammatory, anti-HIV, anti-tubercular, antifungal, anticancer, and antibacterial properties . The classical method for synthesizing such DHPM derivatives is the Biginelli reaction, a multi-component cyclocondensation, which has seen numerous advancements for racemic and asymmetric synthesis, as well as post-modification strategies to diversify the final heterocyclic structure . This product is intended for research purposes in fields such as medicinal chemistry and drug discovery. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C9H10N2OS

Molekulargewicht

194.26 g/mol

IUPAC-Name

6-methyl-2-methylsulfanyl-3-prop-2-ynylpyrimidin-4-one

InChI

InChI=1S/C9H10N2OS/c1-4-5-11-8(12)6-7(2)10-9(11)13-3/h1,6H,5H2,2-3H3

InChI-Schlüssel

AIWZGYZHONUKKX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N(C(=N1)SC)CC#C

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one generally involves multi-step reactions starting from readily available precursors such as ethyl acetoacetate and thiourea derivatives. The key steps include:

  • Formation of the dihydropyrimidinone core by condensation reactions.
  • Introduction of the methylsulfanyl group via alkylation or substitution reactions.
  • Installation of the propargyl (prop-2-yn-1-yl) substituent through nucleophilic substitution or alkylation at the 3-position of the dihydropyrimidinone ring.

These reactions require careful control of reaction conditions such as temperature, solvent, and reaction time to optimize yield and purity.

Specific Synthetic Route from Literature

A representative procedure adapted from recent studies involves:

  • Step 1: Condensation of ethyl acetoacetate with thiourea in the presence of sodium methylate in refluxing absolute methanol to yield 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one intermediate.

  • Step 2: Alkylation of the thiol group (at position 2) with methyl iodide or methyl sulfate to introduce the methylsulfanyl substituent, producing 6-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one.

  • Step 3: Propargylation at position 3 by reaction with propargyl bromide or propargyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide) to afford the target compound this compound.

This sequence is supported by spectral characterization such as ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity of the compound.

Analytical Data and Research Outcomes

Spectroscopic Characterization

Analytical Technique Observed Data (Example) Notes
^1H NMR (DMSO-d6) Signals at δ 9.18 (NH), 5.38 (CH2), 2.29 (CH3) Confirms pyrimidinone and methylsulfanyl groups
^13C NMR (DMSO-d6) Signals at δ ~194 (C=O), 61.5 (CH2), 29.7 (CH3) Carbonyl and substituent carbons identified
Mass Spectrometry Molecular ion peak at m/z 194.26 (M+) Matches molecular weight of target compound

Yield and Purity

Typical yields reported for similar dihydropyrimidinone derivatives range from 59% to 75% depending on reaction conditions and purification methods such as recrystallization from ethanol. Purity is confirmed by melting point determination and chromatographic techniques.

Biological Activity Context

While this article focuses on preparation, related derivatives have been studied for biological activities including anticonvulsant, antiepileptic, and P-glycoprotein modulation effects, underscoring the importance of efficient synthetic routes for medicinal chemistry applications.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation Ethyl acetoacetate + thiourea, sodium methylate, refluxing methanol Formation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one intermediate
2 Alkylation (S-alkylation) Methyl iodide or methyl sulfate, base Introduction of methylsulfanyl group at position 2
3 Propargylation Propargyl bromide, potassium carbonate, DMF Installation of prop-2-yn-1-yl group at position 3
Alternative Solvent- and catalyst-free extrusion Solid-state mixing and heating (twin screw extrusion) Green synthesis approach, potential scalability

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes nucleophilic substitution reactions, enabling functional group interconversion. For example:

  • Thiol displacement : The SMe group can be replaced by thiols or amines under basic conditions, forming thioether or amine derivatives.

  • Oxidative desulfurization : Controlled oxidation may convert the SMe group to sulfoxide or sulfone derivatives, though specific conditions for this compound require further validation.

Key factors influencing reactivity :

ParameterInfluence on Reaction
Solvent polarityHigher polarity (e.g., DMSO) enhances nucleophilicity.
Base strengthStrong bases (e.g., Cs₂CO₃) accelerate substitution .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl (-C≡CH) group participates in click chemistry with azides to form 1,2,3-triazole derivatives. This reaction is critical for generating bioactive conjugates :

General procedure :

  • React 6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one with substituted phenyl azides (1.2 equiv).

  • Use CuSO₄ (5 mol%) and sodium ascorbate in t-butanol:DMF:H₂O (2:1:2) at RT for 20–24 h.

Representative products and yields :

ProductAzide ComponentYield (%)IC₅₀ (μM)
6aa′ Phenylazide750.6–3.7
6ac′ 4-Nitrophenylazide700.6–3.7
6af′ 2,4,6-Trichlorophenylazide760.6–3.7

Key spectral data for 6aa′ :

  • ¹H NMR (DMSO-d₆) : δ 9.18 (s, NH), 7.92 (d, J = 7.8 Hz, ArH), 5.66 (s, CH).

  • ¹³C NMR : δ 194.5 (C=O), 152.1 (triazole-C), 61.6 (CH₂).

Functionalization via Propargyl Group Reactivity

The propargyl group enables additional transformations:

  • Hydroalkoxylation : Reaction with alcohols under Pd catalysis to form ethers.

  • Hydroamination : Coupling with amines to generate allylamine derivatives (requires validation for this substrate).

Solubility considerations :

  • The compound is soluble in DMSO, facilitating reactions in polar aprotic solvents.

Oxidation and Stability Profile

Though not explicitly documented for this compound, analogous dihydropyrimidinones show:

  • Air oxidation : Slow conversion to pyrimidinones under ambient conditions.

  • Thermal stability : Decomposes above 200°C without melting .

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Dihydropyrimidinone Family

Several structurally related compounds are documented in the evidence, enabling a comparative analysis:

Compound Substituents Molecular Formula Key Features Reference
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride Piperazinyl (position 2), methyl (position 6) C₉H₁₆Cl₂N₄O Enhanced water solubility due to dihydrochloride salt; potential CNS activity.
6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one Methylaminomethyl (position 2), methyl (position 6) C₇H₁₁N₃O Flexible side chain may improve binding affinity in enzyme inhibition.
3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol (D1) Allylsulfanyl (position 3), methyl (position 6), hydroxyl (position 5) C₇H₉N₃OS Triazine core with demonstrated anti-predation activity against Klebsiella.

Key Observations :

  • Position 2 Modifications: Replacing methylsulfanyl with piperazinyl or methylaminomethyl alters polarity and hydrogen-bonding capacity. Piperazinyl derivatives (e.g., ) may enhance solubility, while methylaminomethyl groups (e.g., ) introduce basicity.
  • In contrast, allylsulfanyl in D1 () confers thioether reactivity and antimicrobial properties.
Physicochemical Properties

However, molecular weights and functional groups suggest trends:

  • Hydrogen Bonding: Compounds with hydroxyl (D1, ) or amine groups () likely exhibit stronger intermolecular interactions than the target compound, which lacks hydrogen-bond donors.
  • Reactivity : The propargyl group in the target compound may undergo alkyne-specific reactions (e.g., cycloadditions), unlike the allylsulfanyl group in D1, which participates in sulfur-based redox chemistry.

Methodological Considerations for Comparative Studies

The evidence highlights tools and frameworks relevant to analyzing such compounds:

    Biologische Aktivität

    6-Methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one, also known by its CAS number 2624141-15-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

    Basic Information

    PropertyValue
    Molecular FormulaC₉H₁₀N₂OS
    Molecular Weight194.25 g/mol
    CAS Number2624141-15-5
    XLogP3-AA1.9
    Hydrogen Bond Donor Count1
    Hydrogen Bond Acceptor Count4
    Rotatable Bond Count3

    The compound's structure consists of a dihydropyrimidinone core with methylsulfanyl and prop-2-ynyl substituents, which may influence its biological activity.

    Antimicrobial Activity

    Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrimidines can effectively inhibit the growth of various bacteria and fungi. The synthesis of new derivatives based on the pyrimidine structure has shown promise in enhancing antimicrobial activity, particularly against resistant strains of bacteria .

    Anticancer Potential

    Recent investigations into the anticancer potential of pyrimidine derivatives have highlighted their ability to induce apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving the modulation of cell cycle regulators and induction of oxidative stress .

    The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses. Studies utilizing molecular docking simulations could provide insights into these interactions and help identify potential therapeutic targets .

    Study on Antimicrobial Efficacy

    In a recent study published in Nature Scientific Reports, researchers synthesized a series of pyrimidine derivatives and evaluated their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

    Evaluation of Cytotoxicity

    A separate investigation focused on the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds similar to this compound showed significant cytotoxicity at low micromolar concentrations, with IC50 values indicating effective inhibition of cell viability .

    Q & A

    Basic: What synthetic methodologies are recommended for preparing 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one?

    Answer:
    The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

    • Step 1: Start with a dihydropyrimidinone core. Introduce the methylsulfanyl group via a thiolation reaction using methyl disulfide or a thiomethylating agent under basic conditions (e.g., NaOH/DMSO) .
    • Step 2: Install the propargyl group (prop-2-yn-1-yl) via alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous THF. Monitor regioselectivity using TLC or HPLC .
      Key Considerations:
    • Optimize reaction temperature (40–60°C) to avoid side reactions like alkyne polymerization.
    • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

    Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

    Answer:

    • ¹H/¹³C NMR: Identify characteristic peaks:
      • Methylsulfanyl group: δ ~2.5 ppm (singlet, S-CH₃).
      • Propargyl protons: δ ~2.2–2.4 ppm (triplet, CH₂-C≡CH) and δ ~1.8 ppm (multiplet, C≡CH) .
    • IR: Confirm C≡C stretch (~2100 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
    • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methylsulfanyl group) .

    Advanced: What crystallographic challenges arise during structural refinement of this compound, and how can SHELXL address them?

    Answer:
    Challenges:

    • Disorder in the propargyl group due to rotational flexibility.
    • Anisotropic thermal motion in the methylsulfanyl moiety.
      Solutions with SHELXL:
    • Use PART and EADP commands to model disorder.
    • Apply restraints (e.g., DFIX, SIMU) for bond lengths and thermal parameters .
    • Validate with PLATON or CIF-check to ensure compliance with IUCr standards .

    Advanced: How can discrepancies between computational (DFT) and experimental (X-ray) bond lengths be resolved?

    Answer:
    Discrepancies often arise from:

    • Solvent effects (DFT simulations in vacuum vs. crystal packing).
    • Thermal motion in X-ray data inflating bond-length uncertainties.
      Methodology:
    • Perform DFT optimizations with implicit solvent models (e.g., SMD) and compare with experimental values.
    • Use Hirshfeld surface analysis to quantify intermolecular interactions influencing bond distortions .

    Advanced: What hydrogen-bonding patterns are critical for stabilizing the crystal lattice, and how are they analyzed?

    Answer:
    Key Patterns:

    • N–H···O=C interactions between dihydropyrimidinone cores.
    • C–H···π interactions involving the propargyl group.
      Analysis Tools:
    • Graph Set Analysis : Classify motifs (e.g., R22(8)R_2^2(8) for dimeric N–H···O bonds) .
    • Mercury CSD : Visualize packing diagrams and quantify interaction energies .

    Advanced: What strategies improve regioselectivity in modifying the dihydropyrimidinone scaffold?

    Answer:

    • Protecting Groups : Temporarily block reactive sites (e.g., C2 methylsulfanyl) during propargyl introduction .
    • Catalytic Control : Use Pd-mediated cross-coupling for precise alkyne attachment .
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific positions .

    Advanced: How is the compound’s bioactivity evaluated against bacterial strains, and what contradictions exist in reported data?

    Answer:
    Protocol:

    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Contradictions :
      • Discrepancies in activity may arise from strain-specific efflux pumps or membrane permeability.
      • Resolve via metabolomics (e.g., LC-MS) to identify degradation products in bacterial media .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.